molecular formula C13H19ClN4O B2367199 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893726-31-3

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide

Cat. No.: B2367199
CAS No.: 893726-31-3
M. Wt: 282.77
InChI Key: HQDLXXSZGQHORI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide typically involves the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-12-4-2-1-3-11(12)9-17-5-7-18(8-6-17)10-13(19)16-15/h1-4H,5-10,15H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDLXXSZGQHORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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